Ethyl 5,5-difluoro-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate
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Overview
Description
Ethyl 5,5-difluoro-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate is a complex organic compound with the molecular formula C12H14F2N2O2 and a molecular weight of 256.25 g/mol This compound is characterized by its unique cyclopropane-fused indazole structure, which includes two fluorine atoms and an ethyl ester functional group
Preparation Methods
The synthesis of Ethyl 5,5-difluoro-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the cyclopropane ring: This step involves the cyclopropanation of a suitable precursor, often using reagents such as diazomethane or dihalocarbenes.
Introduction of the indazole moiety: The indazole ring is introduced through a cyclization reaction, which may involve the use of hydrazine derivatives and appropriate catalysts.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
Ethyl 5,5-difluoro-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5,5-difluoro-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Mechanism of Action
The mechanism of action of Ethyl 5,5-difluoro-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, its fluorinated structure allows it to interact with biological membranes, potentially affecting membrane fluidity and function .
Comparison with Similar Compounds
Ethyl 5,5-difluoro-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate: This compound lacks the fluorine atoms, which may result in different chemical and biological properties.
Cycloprop[f]indazole-3-carboxylic acid: This compound lacks the ethyl ester group, which may affect its solubility and reactivity.
5,5-difluoro-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylic acid: This compound lacks the methyl group, which may influence its steric and electronic properties.
The presence of fluorine atoms in this compound makes it unique, as fluorine can significantly alter the compound’s reactivity, stability, and biological activity.
Properties
Molecular Formula |
C12H14F2N2O2 |
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Molecular Weight |
256.25 g/mol |
IUPAC Name |
ethyl 5,5-difluoro-5a-methyl-1,4,4a,6-tetrahydrocyclopropa[f]indazole-3-carboxylate |
InChI |
InChI=1S/C12H14F2N2O2/c1-3-18-10(17)9-6-4-8-11(2,12(8,13)14)5-7(6)15-16-9/h8H,3-5H2,1-2H3,(H,15,16) |
InChI Key |
CNBAECFTPJIYAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CC3C(C2)(C3(F)F)C |
Origin of Product |
United States |
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